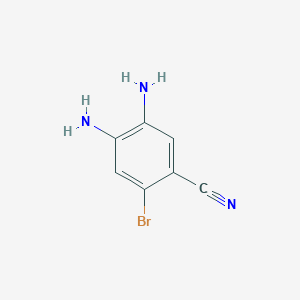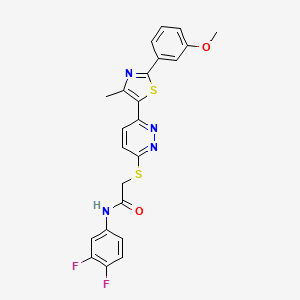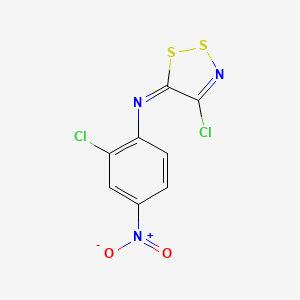
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DMPT or 2-(N-(4-(3,4-dimethylphenyl)thiazol-2-yl)carbamoyl)-4-methylpyrazole, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Antibacterial and Anticancer Activities
Novel analogs displaying promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, were designed and synthesized, highlighting the potential of structurally similar compounds in addressing bacterial infections without cytotoxic effects to mammalian cells. This underscores the relevance of such compounds in developing new antibacterial agents (Palkar et al., 2017).
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic activities against various cancer cell lines, indicating the potential of closely related structures in cancer treatment. Some derivatives showed significant efficacy in in vivo models, highlighting their potential as leads for anticancer drug development (Deady et al., 2003).
Synthesis and Structural Analysis
The synthesis and structural characterization of similar pyrazole derivatives emphasize the diversity of reactions and pathways available for creating compounds with potential biological activities. Crystal structure analyses of these compounds provide essential insights into their molecular interactions and stability, contributing to the understanding of their biological activities (Prabhuswamy et al., 2016).
Another study focused on synthesizing novel pyrazole derivatives as potential anti-inflammatory agents with minimal ulcerogenic activity. This highlights the importance of structural modification in reducing side effects while retaining therapeutic efficacy (El‐Hawash & El-Mallah, 1998).
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-4-5-12(8-11(10)2)13-9-22-16(18-13)19-15(21)14-6-7-17-20(14)3/h4-9H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZDVOQYBOSWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2578783.png)



![N-benzyl-N-ethyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2578789.png)

![3-Benzoyl-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2578793.png)
![2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2578797.png)
![(4-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2578798.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2578804.png)
![4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2578805.png)